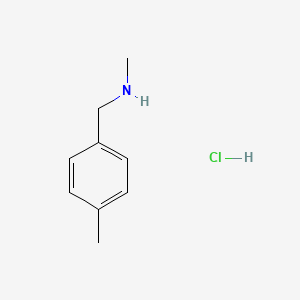

N-メチル-4-メチルベンジルアミン塩酸塩

説明

N-Methyl-4-MethylbenzylaMine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.

The exact mass of the compound N-Methyl-4-MethylbenzylaMine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-4-MethylbenzylaMine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-4-MethylbenzylaMine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

- Synthetic Intermediate : N-Methyl-4-methylbenzylamine hydrochloride serves as a synthetic intermediate in the manufacture of various pharmaceutical compounds. For instance, it has been used in the synthesis of metabolites related to analgesics such as tramadol, enhancing the efficiency of drug production processes .

- Neuropharmacological Studies : Research indicates that derivatives of N-methyl-4-methylbenzylamine can influence food intake regulation in animal models. A study demonstrated that 4-methyl benzylamine (a related compound) significantly increased food consumption in starved mice, suggesting potential applications in appetite regulation therapies .

Chemical Synthesis Applications

- Catalytic Agent : The compound is utilized as a catalytic agent in organic synthesis, particularly in reactions requiring amine derivatives. Its basic properties allow it to facilitate various chemical transformations, making it valuable in synthetic organic chemistry .

- Dye Production : N-Methyl-4-methylbenzylamine hydrochloride is also employed in the dye industry for producing various colorants due to its ability to participate in electrophilic aromatic substitution reactions .

Biological Research Applications

- Food Consumption Studies : The hyperphagic effects observed with 4-methyl benzylamine provide insights into appetite regulation mechanisms. The compound's interaction with specific potassium channels in the brain suggests its potential use in studying metabolic disorders and developing treatments for obesity .

- Neurotransmitter Release Modulation : Research indicates that N-Methyl-4-methylbenzylamine hydrochloride may modulate neurotransmitter release, particularly dopamine, which is crucial for understanding behavioral responses to hunger and satiety signals .

Data Tables

| Application Area | Specific Use |

|---|---|

| Pharmaceutical | Synthetic intermediate for analgesics |

| Chemical Synthesis | Catalytic agent in organic reactions |

| Biological Research | Appetite regulation studies |

| Dye Production | Used in the manufacture of colorants |

Case Studies

- Study on Appetite Regulation : A significant study published in a peer-reviewed journal showed that administering 4-methyl benzylamine to mice led to a marked increase in food intake compared to controls, highlighting its potential role in developing treatments for eating disorders .

- Synthesis Method Development : Recent advancements have demonstrated efficient synthetic routes for producing N-Methyl-4-methylbenzylamine hydrochloride using metal-free conditions, showcasing its utility and versatility in pharmaceutical synthesis .

生物活性

N-Methyl-4-Methylbenzylamine hydrochloride (CAS No. 874-74-8) is a compound belonging to the class of phenylmethylamines. This article explores its biological activity, including its pharmacological properties, potential therapeutic uses, and relevant research findings.

- Chemical Formula : C₉H₁₄ClN

- Molecular Weight : 171.67 g/mol

- Solubility : High gastrointestinal absorption and good blood-brain barrier permeability .

- Log P : Indicates moderate lipophilicity (Log P values range from 1.99 to 2.77), suggesting potential for bioactivity in various biological systems .

Biological Activity Overview

N-Methyl-4-Methylbenzylamine hydrochloride exhibits a range of biological activities that are of interest in medicinal chemistry and pharmacology.

1. Antimicrobial Activity

Recent studies have indicated that compounds within the phenylmethylamine class, including N-Methyl-4-Methylbenzylamine, show antibacterial properties. Although specific data on this compound is limited, related compounds have demonstrated effective Minimum Inhibitory Concentrations (MICs) against various bacterial strains:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N-Methylbenzylamine | 1–5 | S. aureus, E. coli |

| N-Methyl-4-Methylbenzylamine | TBD | TBD |

The antimicrobial mechanism is hypothesized to involve interference with protein synthesis and disruption of cellular processes, similar to other phenylmethylamines .

2. Neurological Effects

Given its ability to cross the blood-brain barrier, N-Methyl-4-Methylbenzylamine may influence neurotransmitter systems. Compounds with similar structures have been investigated for their effects on monoamine transporters, suggesting potential applications in treating neurological disorders.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of various phenylmethylamines against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the methyl group position significantly influenced antibacterial activity:

- Findings : Compounds with additional methyl groups exhibited enhanced activity against resistant strains of E. coli and S. aureus.

Case Study 2: Neuropharmacological Potential

Research into the effects of N-methylated phenylmethylamines on neurotransmitter uptake has shown promising results in modulating serotonin and dopamine levels. Such modulation could lead to therapeutic applications in mood disorders:

- Findings : Preliminary data suggest that N-Methyl-4-Methylbenzylamine may act as a selective serotonin reuptake inhibitor (SSRI), warranting further investigation into its pharmacodynamics.

特性

IUPAC Name |

N-methyl-1-(4-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-3-5-9(6-4-8)7-10-2;/h3-6,10H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFFHHFMQLXZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589487 | |

| Record name | N-Methyl-1-(4-methylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-74-8 | |

| Record name | Benzenemethanamine, N,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(4-methylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(4-methylphenyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。